molecular formula C42H71N11O12 B13748114 Val-his-leu-thr-pro-val-glu-lys

Val-his-leu-thr-pro-val-glu-lys

Cat. No.: B13748114
M. Wt: 922.1 g/mol
InChI Key: FTEIMYUBKWFJIG-UHFFFAOYSA-N
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Description

Overview of Hemoglobin Structure and Functional Domains

Hemoglobin's remarkable ability to transport oxygen is intrinsically linked to its complex three-dimensional structure. wikipedia.org

Adult hemoglobin (HbA) is a tetrameric protein, meaning it is composed of four subunit proteins. nih.gov This quaternary structure consists of two alpha (α) and two beta (β) subunits held together by non-covalent bonds, arranged in a roughly tetrahedral shape. nih.govwikipedia.org This assembly into a tetramer is crucial for its cooperative binding of oxygen, where the binding of one oxygen molecule to one subunit increases the affinity of the other subunits for oxygen. wikipedia.org

The α-globin and β-globin chains are polypeptides, which are long, folded chains of amino acids. In adult humans, the α-chain is composed of 141 amino acid residues, while the β-chain consists of 146. nih.gov Each of these globin chains enfolds a heme group, a non-protein component containing an iron atom that directly binds to oxygen. wikipedia.org The specific sequence of amino acids in these chains is genetically determined, with the genes for the α-chain located on chromosome 16 and the gene for the β-chain on chromosome 11. nih.govwikipedia.org

Significance of Peptide Fragments in Biological Systems

Peptide fragments derived from larger proteins are not merely degradation products; they can be potent biological effectors with diverse functions.

The body can naturally produce biologically active peptides from precursor proteins through the action of enzymes called proteases. These endogenous peptides can act as signaling molecules, hormones, or neurotransmitters, playing roles in a vast array of physiological processes. vnua.edu.vn For instance, research has shown that peptides can be generated from food proteins during digestion and exert various effects within the body. vnua.edu.vn

Peptides can be designed to mimic the binding sites or functional domains of other molecules, including other peptides or even non-peptide compounds. This "peptide mimicry" allows them to interact with biological targets and either elicit or block a specific response. smolecule.com This makes them invaluable as functional probes in research to investigate complex biological pathways and as potential therapeutic agents.

Contextualization of "Val-His-Leu-Thr-Pro-Val-Glu-Lys" as a Specific Beta Globin N-Terminal Segment

The peptide with the amino acid sequence Valine-Histidine-Leucine-Threonine-Proline-Valine-Glutamic Acid-Lysine (Val-his-leu-thr-pro-val-glu-lys) represents the first eight amino acids at the N-terminus of the human hemoglobin β-chain. researchgate.net Its strategic location at the beginning of the protein chain makes it a subject of interest for studies on protein modification and function.

Detailed Research Findings

The N-terminal region of the β-globin chain, and specifically the Val-his-leu-thr-pro-val-glu-lys peptide, is implicated in several of hemoglobin's key physiological functions.

The N-terminal valine residue of the β-chain is directly involved in the alkaline Bohr effect , a phenomenon where changes in pH influence hemoglobin's oxygen affinity. nih.gov Specifically, the amino group of this valine contributes to the uptake and release of protons as hemoglobin transitions between its deoxygenated (T-state) and oxygenated (R-state) conformations. nih.gov This allows for more efficient oxygen delivery to tissues with higher metabolic activity and carbon dioxide concentration.

Furthermore, this N-terminal region is crucial for the binding of 2,3-bisphosphoglycerate (2,3-DPG) , an allosteric effector that modulates hemoglobin's oxygen affinity. In the deoxygenated state, 2,3-DPG binds to a pocket formed by the two β-chains, which includes the N-terminal valine, stabilizing the T-state and promoting oxygen release. nih.gov

Research has also demonstrated that the N-terminal segment of the β-globin chain can be a target for enzymatic cleavage. A Ca2+-dependent neutral proteinase found in human erythrocytes has been shown to specifically cleave the peptide bond after the eighth amino acid, lysine (B10760008), releasing the octapeptide Val-his-leu-thr-pro-val-glu-lys . nih.gov This limited proteolysis is influenced by the presence of the heme group, with heme-deprived globin chains being hydrolyzed more rapidly. nih.gov

Moreover, studies on hemoglobin variants have highlighted the importance of this N-terminal sequence. For example, a mutation replacing the N-terminal valine with methionine (Hemoglobin South Florida) leads to retention of the initiator methionine and subsequent N-acetylation, providing insights into the post-translational processing of proteins. nih.gov

The chemical properties of Val-his-leu-thr-pro-val-glu-lys have been characterized using techniques like mass spectrometry. researchgate.netnih.gov These analyses provide precise information on its molecular weight and fragmentation patterns, which are essential for its identification and study in complex biological samples. researchgate.netnih.gov

Interactive Data Table: Properties of Val-his-leu-thr-pro-val-glu-lys

PropertyValueSource
Molecular Formula C42H71N11O12 nih.gov
Molecular Weight 922.1 g/mol nih.gov
Sequence Val-His-Leu-Thr-Pro-Val-Glu-Lys researchgate.net
Parent Protein Hemoglobin subunit beta wikipedia.org
Cellular Location Red blood cell wikipedia.org

Identity as the N-Terminal β1-8 Sequence of Human Hemoglobin Beta Chain

In normal adult hemoglobin (HbA), the sequence of the first eight amino acids of the beta chain is Val-His-Leu-Thr-Pro-Glu-Glu-Lys. This can be seen in the comprehensive protein sequence databases such as UniProt and NCBI. uniprot.orgnih.gov

Specificity to Hemoglobin S (HbS) due to β6 Valine Substitution

The defining characteristic of the peptide Val-his-leu-thr-pro-val-glu-lys lies in its sixth amino acid residue. This specific sequence is not found in normal adult hemoglobin (HbA) but is the hallmark of Hemoglobin S (HbS), the variant responsible for sickle cell disease. wikipedia.orgnih.gov

In individuals with sickle cell disease, a single point mutation in the HBB gene, which codes for the beta-globin chain, leads to a substitution of the sixth amino acid. medlineplus.gov The hydrophilic amino acid glutamic acid (Glu) is replaced by the hydrophobic amino acid valine (Val). wikipedia.orgmedlineplus.gov This seemingly minor change, from glutamic acid to valine at the sixth position (β6Glu→Val), has profound consequences for the hemoglobin molecule's behavior. wikipedia.orgnih.gov Under low oxygen conditions, this substitution creates a hydrophobic "sticky spot" on the surface of the hemoglobin molecule, causing them to polymerize into long, rigid fibers that distort red blood cells into a characteristic sickle or crescent shape. nih.gov

Therefore, the peptide sequence Val-his-leu-thr-pro-val-glu-lys is a direct molecular indicator of Hemoglobin S.

Detailed Research Findings

The unique properties of the Val-his-leu-thr-pro-val-glu-lys peptide have made it a subject of scientific investigation, particularly in the context of analytical chemistry and proteomics.

Table 1: Physicochemical Properties of Val-his-leu-thr-pro-val-glu-lys

PropertyValueSource
Molecular FormulaC42H71N11O12 nih.gov
Molecular Weight922.1 g/mol nih.gov
Exact Mass921.52836674 Da nih.gov

One area of research has focused on the detailed analysis of this peptide using mass spectrometry. A study available through ResearchGate presents the tandem mass spectrometry (MS/MS) data for Val-his-leu-thr-pro-val-glu-lys. researchgate.net This technique allows for the precise determination of the peptide's structure and fragmentation pattern, which is crucial for its identification in complex biological samples.

Table 2: Tandem Mass Spectrometry (MS/MS) Data for Val-his-leu-thr-pro-val-glu-lys

FeatureDescriptionSource
Precursor Ion (m/z) 922.5367 [M+H]+ nih.gov
Fragmentation The MS/MS spectrum shows characteristic fragmentation patterns, including major y-series and minor b-series ions, which confirm the amino acid sequence. researchgate.net

This level of detailed analysis is fundamental for developing diagnostic tools and for further research into the pathological mechanisms of sickle cell disease at a molecular level.

Properties

Molecular Formula

C42H71N11O12

Molecular Weight

922.1 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C42H71N11O12/c1-21(2)17-28(49-36(58)29(18-25-19-45-20-46-25)50-39(61)32(44)22(3)4)37(59)52-34(24(7)54)41(63)53-16-10-12-30(53)38(60)51-33(23(5)6)40(62)47-26(13-14-31(55)56)35(57)48-27(42(64)65)11-8-9-15-43/h19-24,26-30,32-34,54H,8-18,43-44H2,1-7H3,(H,45,46)(H,47,62)(H,48,57)(H,49,58)(H,50,61)(H,51,60)(H,52,59)(H,55,56)(H,64,65)

InChI Key

FTEIMYUBKWFJIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N

Origin of Product

United States

Structural and Conformational Analysis of β Globin N Terminal Peptides

Comparative Structural Features of β1-8 (HbA) vs. β1-8 (HbS)

The primary difference between the β-globin chains of normal adult hemoglobin (HbA) and sickle hemoglobin (HbS) lies in a single amino acid substitution at the sixth position. nih.gov In HbA, the N-terminal sequence is Val-His-Leu-Thr-Pro-Glu-Glu-Lys, while in HbS, it is Val-His-Leu-Thr-Pro-Val-Glu-Lys. chegg.com This seemingly minor alteration from glutamic acid to valine is the molecular basis of sickle cell disease. nih.govlivestrong.com

Implications of Valine at β6 in "Val-His-Leu-Thr-Pro-Val-Glu-Lys" versus Glutamic Acid in Hemoglobin A (HbA)

The substitution of glutamic acid (Glu) in HbA with valine (Val) in HbS at the β6 position involves replacing a polar, negatively charged amino acid with a nonpolar, hydrophobic one. nih.govlivestrong.com Glutamic acid's side chain is hydrophilic and readily interacts with water on the surface of the hemoglobin molecule. youtube.com In contrast, valine's side chain is hydrophobic and avoids contact with water. youtube.com

This fundamental difference in the chemical nature of the amino acid at β6 has minimal effect on the structure of oxygenated hemoglobin. nih.gov However, in the deoxygenated state, the presence of valine at the β6 position creates a "sticky" hydrophobic patch on the surface of the HbS molecule. youtube.comumass.edu This patch is not present in deoxygenated HbA, as the hydrophilic glutamic acid residue maintains solubility.

Local Hydrophobicity and Charge Distribution Influences

The change from glutamic acid to valine significantly alters the local hydrophobicity and charge distribution of the N-terminal region of the β-globin chain. nih.govnih.gov The introduction of the nonpolar valine increases the surface hydrophobicity of the protein. nih.gov This increased hydrophobicity is a key factor in the pathophysiology of sickle cell disease.

The charge at the β6 position also changes, from the negative charge of glutamic acid to the neutral charge of valine. nih.govlivestrong.com This alteration in charge distribution can affect the electrostatic interactions within the protein and with other molecules. The primary consequence, however, stems from the newly introduced hydrophobic character. In deoxygenated HbS, this hydrophobic patch can interact with a complementary hydrophobic pocket on an adjacent HbS molecule, specifically involving phenylalanine at position 85 and leucine (B10760876) at position 88. nih.govumass.edu This interaction initiates the polymerization of HbS molecules into long, rigid fibers that deform red blood cells into the characteristic sickle shape. nih.govumass.edunih.gov

Featureβ1-8 (HbA): Val-His-Leu-Thr-Pro-Glu-Glu-Lysβ1-8 (HbS): Val-His-Leu-Thr-Pro-Val-Glu-Lys
Amino Acid at β6 Glutamic Acid (Glu)Valine (Val)
Property of β6 Residue Hydrophilic, Negatively Charged livestrong.comyoutube.comHydrophobic, Neutral nih.govyoutube.com
Surface Interaction in Deoxy State Remains soluble in aqueous environment youtube.comForms a hydrophobic patch that promotes intermolecular binding nih.govumass.edu
Overall Charge Contribution More NegativeLess Negative

Conformational Propensities and Secondary Structure Predictions

The amino acid sequence of a peptide dictates its preferred three-dimensional structure. The N-terminal β-globin peptide, with its specific sequence, exhibits certain conformational tendencies that are crucial for its biological role.

Solution-State Conformations of Oligopeptide Fragments

Studies on oligopeptide fragments of proteins have shown that in an aqueous solution, they often exist as an ensemble of different conformations rather than a single, rigid structure. nih.gov These fragments can be in a largely unfolded state but can also transiently adopt folded conformations that resemble their structure within the context of the full protein. nih.gov The insolubility of some protected peptide fragments can be influenced by the formation of β-sheet structures, particularly in peptides of eight or nine residues and longer. nih.gov The specific sequence of Val-His-Leu-Thr-Pro-Val-Glu-Lys will have its own unique equilibrium of solution-state conformations influenced by the properties of its constituent amino acids.

Impact on Interaction Surfaces of the Parent Hemoglobin Molecule

The conformation of the N-terminal segment of the β-globin chain directly impacts the interaction surfaces of the hemoglobin tetramer. nih.govpnas.org In HbS, the presence of valine at β6 creates a critical interaction site when the hemoglobin is deoxygenated. umass.edu This allows for a specific, primarily hydrophobic, interaction with a neighboring HbS molecule. nih.govpnas.org This intermolecular contact is the foundational event in the polymerization of sickle hemoglobin. umass.edu The corresponding region in HbA, with glutamic acid at β6, does not facilitate this interaction, thus preventing polymerization. pnas.org The N-terminal valine residues of both α and β subunits are involved in important functions as the hemoglobin tetramer transitions between its deoxygenated (T-state) and oxygenated (R-state) conformations. nih.gov

Molecular Dynamics and Computational Modeling of Peptide Structure

Molecular dynamics (MD) simulations and computational modeling are powerful tools for investigating the structure and dynamics of peptides and proteins at an atomic level. researchgate.netnih.gov Computerized molecular model building has been instrumental in deducing the arrangement of HbS molecules within the characteristic fibers. nih.govpnas.org These computational approaches allow researchers to explore the conformational landscape of the Val-His-Leu-Thr-Pro-Val-Glu-Lys peptide and its interactions with other molecules.

MD simulations can provide insights into the flexibility of the peptide, the stability of different conformations, and the energetic basis for its interactions. For instance, computational methods can be used to model the binding of this peptide to other protein surfaces and to understand the forces driving these interactions. nih.gov Such studies are crucial for a detailed understanding of how the single amino acid substitution in HbS leads to such dramatic pathological consequences and can aid in the computational design of peptides that could potentially interfere with HbS polymerization. researchgate.netsciforum.net

Research AreaApplication to Val-His-Leu-Thr-Pro-Val-Glu-LysKey Findings from Related Studies
Comparative Structural Modeling Elucidating the structural differences between the N-termini of HbA and HbS.The substitution of Glu with Val at β6 creates a surface hydrophobic patch on deoxygenated HbS. nih.govyoutube.comumass.edu
Solution-State Conformation Studies Predicting the ensemble of structures the peptide adopts in an aqueous environment.Oligopeptide fragments exist in a dynamic equilibrium of conformations. nih.gov
Interaction Surface Analysis Identifying the specific residues on a partner HbS molecule that the β6 Valine interacts with.The β6 Val interacts with a hydrophobic pocket on an adjacent β-chain, involving Phe85 and Leu88. nih.govumass.edu
Molecular Dynamics Simulations Simulating the movement and interactions of the peptide over time to understand its dynamic behavior.MD simulations can reveal the mechanisms governing the stability and function of protein domains. researchgate.net
Computational Peptide Design Designing novel peptides that could bind to the interaction site on HbS and inhibit polymerization.Computational methods are being developed to design peptides that target specific protein surfaces. nih.govresearchgate.net

Simulating Peptide Flexibility and Stability

The flexibility and stability of the Val-his-leu-thr-pro-val-glu-lys peptide, often denoted as VHLTPEEK, are crucial for its biological role. Computational methods, particularly molecular dynamics (MD) simulations, are employed to study the conformational dynamics of such peptides in aqueous environments. nih.govbonvinlab.org These simulations provide insights into the peptide's structural stability, flexibility, and the transient secondary structures it may adopt.

MD simulations can track the atomic movements over time, revealing the peptide's conformational landscape. bonvinlab.org Key metrics analyzed during these simulations include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to understand its compactness, and analysis of secondary structure elements like helices and turns. nih.gov For instance, simulations of N-terminal peptides from various proteins show that short peptides (under 15 amino acids) are often flexible and may not maintain a single, stable secondary structure in solution. nih.govbonvinlab.org Instead, they exist as an ensemble of conformations.

The stability of this specific β-globin peptide is influenced by its sequence. The presence of proline, a known secondary structure disruptor, introduces a kink, contributing to its flexibility. scribd.com However, the peptide can still participate in stabilizing interactions within the larger hemoglobin structure. Hydrogen-tritium exchange methods have revealed that the N-terminus of the globin chains exhibits changes in structural stability during the allosteric transition between the deoxygenated (T-state) and oxygenated (R-state) forms of hemoglobin. nih.gov Specifically, the N-terminus of the α-chain shows a significant decrease in structural stability when transitioning from the T to the R state, indicating a loss of stabilizing interactions. nih.gov

Synthetic modifications, such as hydrocarbon stapling, are strategies used to enforce and maintain α-helical structures in peptides, which can enhance their stability against proteolytic degradation. mdpi.com While not naturally occurring in this peptide, such studies highlight the inherent flexibility and the potential for structural stabilization. mdpi.com

Table 1: Key Parameters in Peptide Flexibility Simulation

ParameterDescriptionSignificance for VHLTPEEK
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of superimposed peptide structures over time.A low, stable RMSD would indicate a rigid structure, while high fluctuations suggest flexibility. For VHLTPEEK, fluctuations are expected due to its sequence and role. nih.gov
Radius of Gyration (Rg) Indicates the compactness of the peptide structure.Changes in Rg can reveal whether the peptide is adopting a more extended or a compact, globular conformation. nih.gov
Secondary Structure Propensity The likelihood of forming structures like α-helices, β-sheets, or turns.Due to the proline residue, this peptide is unlikely to form a stable helix, instead favoring turns and random coils, contributing to its dynamic nature. scribd.com
Solvent Accessible Surface Area (SASA) The surface area of the peptide that is accessible to the solvent.SASA analysis helps identify which residues are exposed and available for interactions with other molecules. nih.gov

Predicting Binding Pockets and Interaction Motifs

The N-terminal region of the β-globin chain, including the Val-his-leu-thr-pro-val-glu-lys sequence, is a critical site for molecular interactions that regulate hemoglobin's function. This region forms part of a binding pocket for allosteric effectors, which are molecules that bind to a site other than the oxygen-binding site and modulate the protein's affinity for oxygen. libretexts.orgwikipedia.org

One of the most significant interaction motifs involves the binding of 2,3-Bisphosphoglycerate (2,3-BPG). In the deoxygenated (T-state) of hemoglobin, a positively charged pocket is formed between the two β-globin subunits. libretexts.org The N-terminal valine (Val1), the histidine (His2), and the lysine (B10760008) (Lys8) of the VHLTPEEK sequence contribute to this pocket. The amino group of Val1, along with the side chains of His2, Lys82, and His143 from both β-chains, create a constellation of positive charges that electrostatically interact with the negatively charged phosphate (B84403) and carboxylate groups of 2,3-BPG. libretexts.org This interaction stabilizes the T-state, thereby lowering hemoglobin's oxygen affinity and promoting oxygen release in the tissues. libretexts.orgwikipedia.org

Furthermore, the N-terminus of the β-chain is involved in another important interaction motif related to the transport of carbon dioxide. CO2 can react covalently with the uncharged N-terminal α-amino groups of the globin chains to form carbamate (B1207046) groups. libretexts.orgwikipedia.org This reaction releases a proton (H+), contributing to the Bohr effect, where an increase in protons and CO2 promotes oxygen release. libretexts.org The formation of carbamates at the N-termini helps to stabilize the T-state, further facilitating oxygen delivery. libretexts.orgwikipedia.org

Computational docking and molecular dynamics simulations are used to predict and analyze these binding interactions. frontiersin.org These methods can model how ligands like 2,3-BPG fit into the binding pocket and quantify the interactions, such as hydrogen bonds and electrostatic forces, that stabilize the complex. frontiersin.org

Table 2: Predicted Interaction Motifs of the VHLTPEEK Peptide

Interacting Residue(s)Binding PartnerType of InteractionFunctional Significance
Valine-1 (α-amino group), Histidine-2, Lysine-8 2,3-Bisphosphoglycerate (2,3-BPG)Electrostatic interactions, Hydrogen bondsStabilizes the T-state of hemoglobin, reducing oxygen affinity and promoting oxygen release to tissues. libretexts.org
Valine-1 (α-amino group) Carbon Dioxide (CO2)Covalent (Carbamate formation)Facilitates CO2 transport from tissues to the lungs and contributes to the Bohr effect, stabilizing the T-state. libretexts.orgwikipedia.org
Histidine-2 Protons (H+)Acid-Base ChemistryContributes to the Bohr effect by binding protons, which stabilizes the deoxy form of hemoglobin. libretexts.org
Valine-1, Leucine-3, Valine-6 Complementary "sticky patch" on another HbS moleculeHydrophobic interactionIn sickle cell hemoglobin (HbS), a mutation from Glutamic acid to Valine at position 6 creates a hydrophobic patch that includes these residues, leading to polymerization. jaypeedigital.commuslimuniversity.edu.af

Role in Hemoglobin Aggregation and Polymerization Mechanisms

Molecular Mechanism of Deoxyhemoglobin S Polymerization

The polymerization of deoxyhemoglobin S is a complex process initiated by a single point mutation in the β-globin gene. This mutation results in the substitution of glutamic acid with valine at the sixth position of the β-chain. The resulting hemoglobin variant, HbS, has a propensity to aggregate under deoxygenated conditions, forming rigid, fibrous polymers.

Identification of "Sticky Patches" and Hydrophobic Interactions in HbS

The substitution of the hydrophilic glutamic acid with the hydrophobic valine at the β6 position creates a "sticky patch" on the surface of the deoxy-HbS molecule. nih.govnih.gov This patch is not present in normal adult hemoglobin (HbA). When HbS is deoxygenated, a conformational change exposes this valine residue, allowing it to interact with a complementary hydrophobic acceptor site on an adjacent deoxy-HbS molecule. This acceptor pocket is formed by other hydrophobic amino acids, primarily phenylalanine β85 and leucine (B10760876) β88. nih.gov

These intermolecular hydrophobic interactions are the primary driving force for the aggregation of deoxy-HbS molecules into long, ordered fibers. nih.gov The process is highly dependent on the concentration of deoxy-HbS; a small increase in concentration can dramatically decrease the time before polymerization begins.

Contribution of the N-Terminal β1-8 Region to Polymerization Nucleation

The N-terminal region of the β-globin chain, represented by the sequence Val-His-Leu-Thr-Pro-Val-Glu-Lys, is fundamentally involved in the nucleation of HbS polymers. Nucleation is the initial and rate-limiting step in the formation of the polymer fibers. The β6 valine residue within this sequence initiates the critical intermolecular contact that leads to aggregation.

The entire N-terminal region contributes to the stability of the polymer. While the β6 valine forms the key hydrophobic bond, adjacent residues in the sequence help to correctly position the valine and may participate in secondary interactions that stabilize the growing polymer fiber. The process is believed to follow a double nucleation mechanism, where an initial slow formation of a nucleus (homogeneous nucleation) is followed by a more rapid growth of fibers from this nucleus (heterogeneous nucleation). nih.gov

Inhibitory Effects of "Val-His-Leu-Thr-Pro-Val-Glu-Lys" and Related Oligopeptides

While the Val-His-Leu-Thr-Pro-Val-Glu-Lys sequence is an integral part of the polymerizing HbS molecule, synthetic peptides that are related to or mimic parts of the HbS contact sites have been investigated as potential inhibitors of polymerization. These oligopeptides are designed to interfere with the aggregation process.

Modulation of Minimum Gelling Concentration (MGC) of Deoxyhemoglobin S

The minimum gelling concentration (MGC) is the lowest concentration of hemoglobin at which a gel (polymer) will form. Inhibitors of HbS polymerization work by increasing the MGC, meaning a higher concentration of deoxy-HbS is required for aggregation to occur. Synthetic peptides can achieve this by binding to deoxy-HbS molecules and preventing them from incorporating into a growing polymer. By increasing the solubility of deoxy-HbS, these peptides effectively raise the MGC, which is a key therapeutic goal.

Competitive Binding Mechanisms with Polymerization Contact Sites

Many inhibitory peptides function through competitive binding. They are designed to recognize and bind to the key contact sites on the deoxy-HbS molecule that are necessary for polymerization. For example, peptides can be designed to bind to the hydrophobic "sticky patch" created by the β6 valine or to the acceptor pocket for this valine. By occupying these sites, the inhibitory peptides physically block the intermolecular interactions required for fiber formation. This steric hindrance prevents deoxy-HbS molecules from self-associating.

Molecular Interactions Facilitating or Disrupting HbS Aggregation

The aggregation of HbS is a finely balanced process governed by both facilitating and disruptive molecular interactions.

Facilitating Interactions:

Hydrophobic Interactions: The primary facilitating interaction is the hydrophobic bond between the β6 valine of one HbS molecule and the hydrophobic pocket (involving Phe-β85 and Leu-β88) of another. nih.gov

Electrostatic Interactions: Although the primary mutation removes a charged residue, electrostatic interactions, such as salt bridges between charged amino acid residues on adjacent molecules, also play a significant role in stabilizing the polymer structure.

Disrupting Interactions:

Steric Hindrance: Molecules that bind to the contact sites can disrupt aggregation through steric hindrance.

Competitive Binding: As discussed, inhibitory peptides can compete for the binding sites, thereby disrupting the formation of the polymer.

Allosteric Modulation: Some molecules can bind to HbS at sites distant from the polymerization contacts and induce a conformational change that makes polymerization less favorable. For example, molecules that increase the oxygen affinity of HbS stabilize the R-state (oxygenated) conformation, which does not participate in polymerization.

Below is a table summarizing key molecular interactions in HbS polymerization.

Interaction TypeResidues InvolvedRole in Polymerization
Primary Hydrophobic β6 Valine (on one HbS) with Phe-β85 and Leu-β88 (on another HbS)Facilitates: Forms the key intermolecular bond that initiates and propagates the polymer fiber.
Electrostatic Various charged residues (e.g., Lys, Glu, Asp)Facilitates: Forms salt bridges that provide additional stability to the assembled polymer.
Competitive Binding Inhibitory peptides and polymerization contact sitesDisrupts: Blocks the sites necessary for intermolecular contacts, preventing fiber formation.

Studies on Oligopeptide-Hemoglobin Binding Affinity

For instance, peptides designed based on the N-terminus of the erythrocyte band 3 protein, which binds to the 2,3-diphosphoglycerate (2,3-DPG) binding site in the β-cleft of hemoglobin, have been investigated for their ability to inhibit HbS polymerization. nih.gov One such peptide demonstrated significant inhibition of HbS polymerization at a peptide-to-hemoglobin concentration ratio as low as 0.25:1, with the highest inhibition observed at a 1:1 ratio. nih.gov This suggests a high binding affinity and a potent inhibitory effect. The proposed mechanism involves the peptide binding to the 2,3-DPG site on one deoxy-HbS molecule and to another deoxy-HbS molecule, thereby forming ternary complexes that are incapable of incorporating into the growing polymer. nih.gov

Furthermore, studies with cyclic pentapeptides designed to block the hydrophobic pocket on the hemoglobin surface have shown low binding free energies of approximately -30 kJ/mol, indicating a strong and stable interaction. acs.org These findings underscore the importance of high-affinity binding in modulating hemoglobin S aggregation.

Table 1: Investigated Peptides and their Effects on Hemoglobin S Polymerization

Peptide/Molecule TypeTarget Site on HemoglobinObserved EffectEffective Concentration Ratio (Peptide:HbS)
Band 3 Protein-derived Peptide2,3-DPG Binding SiteSignificant inhibition of HbS polymerization0.25:1 to 1:1 nih.gov
Cyclic PentapeptidesHydrophobic pocket and peripheral amino acidsLong residence times, low binding free energies (~-30 kJ/mol)1:1 acs.org
VanillinN-terminal valine and lysine (B10760008) residues of α-globin chainsInhibition of HbS aggregation0.5:1 to 10:1 nih.gov

Investigation of Intermolecular Hydrogen Bonding and Electrostatic Interactions

The polymerization of sickle cell hemoglobin is critically dependent on a network of non-covalent interactions, including hydrogen bonds and electrostatic forces, between hemoglobin tetramers. The Val-his-leu-thr-pro-val-glu-lys sequence plays a pivotal role in initiating these interactions.

The primary driving force for HbS aggregation is the hydrophobic interaction where the mutated valine at the β6 position on one HbS molecule fits into a hydrophobic pocket on a neighboring molecule. youtube.com However, the stability and propagation of the polymer fiber are reinforced by other intermolecular contacts.

Table 2: Key Amino Acids in Val-his-leu-thr-pro-val-glu-lys and their Potential Roles in Intermolecular Interactions

Amino AcidOne-Letter CodePosition in PeptideSide Chain PropertyPotential Role in Hemoglobin Aggregation
ValineV1, 6HydrophobicThe valine at position 6 is the primary site of the sickle cell mutation and initiates hydrophobic interactions. youtube.com
HistidineH2Positively charged (at physiological pH)Can participate in hydrogen bonding and electrostatic interactions. nih.gov
LeucineL3HydrophobicContributes to the overall hydrophobicity of the N-terminal region.
ThreonineT4Polar, unchargedCapable of forming hydrogen bonds. ncert.nic.in
ProlineP5Nonpolar, aliphaticIntroduces a rigid kink in the peptide chain, influencing its conformation. reddit.com
Glutamic AcidE7Negatively chargedCan form salt bridges and hydrogen bonds. acs.org
LysineK8Positively chargedCan form salt bridges and hydrogen bonds. nih.gov

Biological Processing and Fate of Hemoglobin Derived Peptides

Endogenous Generation of Hemoglobin Fragments

Hemoglobin, a generally stable protein, can be broken down into smaller peptide fragments through two primary endogenous pathways: proteolytic degradation by specific enzymes and fragmentation induced by oxidative stress.

In certain pathological conditions, such as malaria, specific proteases are responsible for the extensive breakdown of hemoglobin. The malaria parasite Plasmodium falciparum, residing within human erythrocytes, degrades vast amounts of host cell hemoglobin in its acidic food vacuole to obtain essential amino acids. nih.gov This process involves a cascade of proteases, including aspartic proteases, cysteine proteases, and metalloproteases. nih.govresearchgate.net

One key enzyme in this pathway is falcilysin, a metalloprotease that acts downstream of other proteases to cleave hemoglobin fragments into smaller peptides. nih.gov The cysteine proteases falcipain-2 and falcipain-3 also play a significant role, initiating hemoglobin hydrolysis by cleaving the protein at multiple sites. nih.govnih.govscienceopen.com This degradation is not necessarily a highly ordered process but rather a rapid hydrolysis at numerous locations on both the alpha and beta globin chains. nih.govscienceopen.complos.org Studies on the cleavage site specificity of these enzymes have provided insights into their mechanism of action.

EnzymeP2 Position PreferenceOther Specificities
Falcipain-2 Leucine (B10760876) (Leu)Shows less specificity against larger peptides and intact hemoglobin, cleaving at multiple sites. nih.govnih.gov
Falcipain-3 Leucine (Leu)Similar to falcipain-2, it demonstrates broad specificity on the intact hemoglobin molecule. nih.govnih.gov

This table summarizes the cleavage site preferences for key proteases involved in hemoglobin degradation.

Under conditions of oxidative stress, hemoglobin can undergo fragmentation independent of specific enzymatic activity. nih.gov Extracellular hemoglobin, released during hemolysis, is particularly susceptible to oxidation. mdpi.comfrontiersin.org The interaction of hemoglobin with reactive oxygen species (ROS) can lead to the formation of unstable oxidized forms of hemoglobin, such as methemoglobin (Fe3+) and ferrylhemoglobin (Fe4+). mdpi.comfrontiersin.orgresearchgate.net

These highly reactive species can cause irreversible oxidation of amino acid residues within the globin chains, creating "oxidative hotspots" that lead to the collapse of the protein structure, heme release, and fragmentation of the globin chains into various peptides. nih.gov This process is thought to be driven by free radicals generated during hemoglobin oxidation. nih.govaminer.org For instance, exposure of purified human hemoglobin to the oxidizing agent phenylhydrazine (B124118) has been shown to generate acid-soluble peptides. nih.govaminer.org

Identification of Hemoglobin-Derived Peptides in Biological Matrices

The fragments generated from hemoglobin breakdown are not merely cellular debris but have been identified in various biological fluids and tissues, particularly in disease states.

Hemoglobin-derived peptides have been detected in human atherosclerotic lesions. nih.govmdpi.com Intraplaque hemorrhage leads to the release and subsequent oxidation of hemoglobin, resulting in the generation of these fragments within the plaque. nih.govmdpi.comnih.gov These peptides, along with oxidized hemoglobin, are believed to contribute to endothelial dysfunction, a key factor in the progression of atherosclerosis. nih.gov

Furthermore, in the aftermath of a subarachnoid hemorrhage, where red blood cells lyse in the subarachnoid space, hemoglobin and its breakdown products accumulate in the cerebrospinal fluid (CSF). nih.govmedrxiv.orgnih.gov The concentration of free hemoglobin in the CSF increases significantly a few days after the initial bleeding event, coinciding with the high-risk period for secondary brain injury. nih.govmedrxiv.org Proteomic analysis has confirmed the presence of hemoglobin fragments in the CSF of these patients. nih.gov

Peptide Fragment Identified in Biological MatricesLocationPathological Context
Various hemoglobin-derived peptidesRuptured atherosclerotic lesionsAtherosclerosis nih.gov
Various hemoglobin-derived peptidesCerebrospinal Fluid (CSF)Intraventricular and Subarachnoid Hemorrhage nih.govnih.gov

This table illustrates the presence of hemoglobin-derived peptides in different biological locations under specific pathological conditions.

The diversity of hemoglobin-derived peptides is a result of the numerous potential cleavage sites along the α and β globin chains. nih.govscienceopen.com Analysis of the fragments produced by enzymes like falcipain-2 and falcipain-3 shows that cleavage occurs at many different sequences, both within the helical and loop regions of the globin structure. researchgate.netnih.govscienceopen.com While there is a strong preference for certain residues like leucine at the P2 position for small peptide substrates, the specificity is less stringent for the intact protein, leading to a wide array of fragments. nih.govnih.govplos.org

Oxidative fragmentation also contributes to this diversity, with certain regions of the hemoglobin molecule being more susceptible to oxidative damage and subsequent cleavage. nih.gov The βCys93 residue, for example, is a known oxidative hotspot. nih.gov The resulting peptides can vary in length, from small di- or tripeptides to larger fragments. nih.govproquest.com

Mechanisms of Peptide Clearance and Metabolism

The body has specific mechanisms to clear free hemoglobin and its fragments to mitigate their potential toxicity. The primary pathway for the removal of extracellular hemoglobin involves the plasma protein haptoglobin. researchgate.netnih.govwikipedia.org Haptoglobin binds with high affinity to free hemoglobin, forming a stable complex. researchgate.netnih.gov This complex is then recognized and cleared from circulation by the macrophage scavenger receptor CD163. wikipedia.orgnih.govbiorxiv.org This process not only prevents iron loss but also limits the oxidative damage that free hemoglobin can cause. researchgate.netnih.gov

Once internalized by macrophages, the globin chains are broken down into amino acids, which are returned to the body's amino acid pool. oup.com The heme is catabolized by heme oxygenase, releasing iron for reuse. oup.com However, some hemoglobin-derived peptides may fail to bind to haptoglobin and can be found circulating freely. nih.gov Within cells, hemoglobin can also be degraded by the proteasome, a large proteolytic complex that breaks down ubiquitinated or oxidized proteins into smaller peptides. nih.gov

Protease Activity in Peptide Degradation

The degradation of hemoglobin-derived peptides like Val-his-leu-thr-pro-val-glu-lys is primarily initiated by the action of proteases, enzymes that catalyze the cleavage of peptide bonds. The susceptibility of a peptide to proteolytic cleavage is determined by its amino acid sequence, with different proteases exhibiting distinct specificities for the types of amino acid residues they recognize and the peptide bonds they hydrolyze.

General Principles of Proteolytic Cleavage:

Proteases are broadly classified based on their catalytic mechanism, with major classes including serine, cysteine, aspartic, and metalloproteases. Each class utilizes a different chemical strategy to break peptide bonds. The specificity of a protease is dictated by the amino acid residues it preferentially binds at and around the scissile bond (the peptide bond to be cleaved).

Potential Proteases Involved in the Degradation of Val-his-leu-thr-pro-val-glu-lys:

While specific studies detailing the complete enzymatic degradation profile of Val-his-leu-thr-pro-val-glu-lys are not extensively available, the known specificities of common proteases allow for a predictive analysis of its potential cleavage sites.

ProteaseCleavage SpecificityPotential Cleavage Sites in Val-his-leu-thr-pro-val-glu-lys
Trypsin Cleaves at the C-terminus of Lysine (B10760008) (Lys) and Arginine (Arg) residues.Likely to cleave after the C-terminal Lysine (Lys).
Chymotrypsin Primarily cleaves at the C-terminus of large hydrophobic residues such as Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr). It can also cleave after Leucine (Leu).Potential for cleavage after Leucine (Leu).
Pepsin Preferentially cleaves at the C-terminus of hydrophobic and aromatic amino acids, particularly Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr). It also shows activity towards Leucine (Leu).Potential for cleavage after Leucine (Leu).
Thermolysin Cleaves at the N-terminus of hydrophobic residues, particularly Leucine (Leu), Isoleucine (Ile), and Valine (Val).Potential for cleavage before Leucine (Leu) and Valine (Val).
Elastase Cleaves at the C-terminus of small, neutral amino acids such as Alanine (Ala), Glycine (Gly), Valine (Val), and Serine (Ser).Potential for cleavage after Valine (Val) and Threonine (Thr).

Table 1: Predicted Protease Cleavage Sites in Val-his-leu-thr-pro-val-glu-lys

It is important to note that the in vivo degradation of this peptide is likely a multi-step process involving the sequential action of various proteases found in different cellular compartments and biological fluids. The initial cleavage by one protease can generate smaller fragments that then become substrates for other proteases. The presence of a Proline (Pro) residue in the center of the peptide chain can also influence its degradation, as proline can introduce structural kinks that may affect protease accessibility. reddit.com

Non-Enzymatic Degradation Pathways

In addition to enzymatic proteolysis, peptides can undergo non-enzymatic degradation through various chemical reactions. These modifications can alter the peptide's structure, charge, and biological function. The rate of these reactions is influenced by factors such as pH, temperature, and the presence of reactive molecules.

Hydrolysis of Peptide Bonds:

Peptide bonds can be hydrolyzed non-enzymatically, although this process is generally slow under physiological conditions. The stability of a peptide bond is influenced by the flanking amino acid residues.

Deamidation:

Deamidation is a common non-enzymatic modification that affects asparagine (Asn) and glutamine (Gln) residues. In the context of Val-his-leu-thr-pro-val-glu-lys, the Glutamic acid (Glu) residue is not susceptible to deamidation. However, if this peptide were to contain Gln instead of Glu, it could undergo slow deamidation to form glutamic acid. This reaction involves the conversion of the amide group in the side chain to a carboxylic acid group.

Oxidation:

Certain amino acid side chains are susceptible to oxidation by reactive oxygen species (ROS).

Histidine (His): The imidazole (B134444) side chain of histidine can be oxidized, which can alter its ability to participate in metal binding or acid-base catalysis.

Methionine (Met): Although not present in this specific peptide, methionine is highly susceptible to oxidation to form methionine sulfoxide.

The presence of oxidative stress can accelerate the degradation and modification of peptides.

Other Modifications:

Tandem mass spectrometry analysis of a carbamylated form of Val-his-leu-thr-pro-val-glu-lys has been reported, indicating that this peptide can undergo modifications at its N-terminus or at the C-terminal lysine residue. researchgate.net Carbamylation involves the addition of a carbamyl group and can occur under certain physiological or experimental conditions.

Investigative Methodologies and Analytical Techniques for Hemoglobin Peptides

Peptide Synthesis and Purification for Research Applications

The availability of pure synthetic peptides is a prerequisite for detailed structural and functional studies. Chemical synthesis allows for the production of specific peptide sequences, which can then be purified to a high degree.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of synthetic peptide production. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with byproducts and excess reagents being easily removed by simple washing and filtration steps.

For the synthesis of hemoglobin fragments like Val-his-leu-thr-pro-val-glu-lys, a common approach is the Merrifield solid-phase method. nih.gov This strategy typically involves the following conceptual steps:

Resin Selection and First Amino Acid Attachment: A suitable resin, often a polystyrene-based polymer, is chosen. The C-terminal amino acid of the desired peptide (in this case, lysine) is covalently attached to the resin through its carboxyl group. The amino group of this first amino acid is protected with a temporary protecting group, such as the tert-butyloxycarbonyl (Boc) group.

Deprotection: The temporary protecting group on the N-terminal amino acid is removed, typically by treatment with an acid like trifluoroacetic acid (TFA), exposing a free amino group.

Coupling: The next amino acid in the sequence (glutamic acid), with its own N-terminal protecting group and any side-chain protecting groups, is activated and then coupled to the free amino group of the growing peptide chain on the resin.

Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (valine, proline, threonine, leucine (B10760876), histidine, and valine) until the desired peptide sequence is assembled.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid such as hydrogen fluoride (B91410) (HF).

The efficiency of each coupling step is critical and can be monitored to ensure the synthesis is proceeding correctly. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, FPLC)

Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the target peptide as well as truncated sequences, deletion sequences, and byproducts from the cleavage process. Therefore, a robust purification strategy is essential. High-performance liquid chromatography (HPLC) and fast protein liquid chromatography (FPLC) are powerful techniques for the purification of synthetic peptides.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique that utilizes high pressure to force the solvent through a column packed with a stationary phase. For peptide purification, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA). Peptides are separated based on their hydrophobicity, with more hydrophobic peptides interacting more strongly with the stationary phase and thus eluting later. A gradient of increasing organic solvent concentration is typically used to elute the bound peptides.

Fast Protein Liquid Chromatography (FPLC) is a variation of liquid chromatography designed for the purification of biomolecules like proteins and peptides. nih.govnih.govresearchgate.net FPLC systems typically operate at lower pressures than HPLC and often use biocompatible components. nih.govnih.govresearchgate.net While RP-HPLC can be performed on FPLC systems, other chromatographic modes are also common, such as ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC), also known as gel filtration.

For a peptide like Val-his-leu-thr-pro-val-glu-lys, a multi-step purification process might be employed. An initial purification step could involve gel filtration , which separates molecules based on their size. nih.gov This is effective in removing smaller, truncated peptide fragments from the full-length synthetic product. nih.gov This can then be followed by a high-resolution RP-HPLC step to achieve the final desired purity.

Technique Principle of Separation Typical Application for Val-his-leu-thr-pro-val-glu-lys Purification
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution final purification step to separate the target peptide from closely related impurities.
Fast Protein Liquid Chromatography (FPLC) Various (size, charge, hydrophobicity)Can be used for various purification steps, including initial cleanup by size-exclusion or ion-exchange chromatography. nih.govnih.govresearchgate.net
Gel Filtration (Size-Exclusion Chromatography) Molecular SizeInitial purification to remove truncated peptide fragments. nih.gov

Advanced Spectroscopic Characterization

Once a pure sample of Val-his-leu-thr-pro-val-glu-lys is obtained, its structural properties can be investigated using advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

The process would typically involve:

Sample Preparation: Dissolving the purified peptide in a suitable solvent, often a mixture of H₂O and D₂O, to allow for the observation of exchangeable amide protons.

Data Acquisition: A series of 2D NMR experiments would be performed, such as:

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically those within the same amino acid residue.

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which helps in the assignment of amino acid types.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

Structural Restraint Collection: NOE-based distance restraints, along with dihedral angle restraints derived from coupling constants, are collected.

Structure Calculation: Computational methods are used to generate a family of structures that are consistent with the experimental restraints, providing an ensemble of conformations that the peptide adopts in solution.

For a relatively short and flexible peptide like Val-his-leu-thr-pro-val-glu-lys, it is likely to exist as an ensemble of different conformations rather than a single, rigid structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. CD measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone is chiral and gives rise to characteristic CD signals in the far-UV region (typically 190-250 nm) that are indicative of the peptide's secondary structure.

While a specific CD spectrum for Val-his-leu-thr-pro-val-glu-lys is not published, the general principles of the technique would apply. The peptide would be dissolved in an appropriate buffer, and its CD spectrum would be recorded. The shape and magnitude of the spectrum would provide information about its secondary structure content:

α-helix: Characterized by a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

Random Coil: Typically exhibits a strong negative band around 200 nm.

For a short peptide like Val-his-leu-thr-pro-val-glu-lys, it is likely to adopt a predominantly random coil conformation in aqueous solution, although the presence of a proline residue could induce some turn-like structures. The CD spectrum could also be measured in the presence of membrane-mimicking environments (e.g., micelles or liposomes) or helix-inducing solvents (e.g., trifluoroethanol) to investigate its conformational propensities under different conditions.

Mass Spectrometry-Based Approaches for Peptide Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides. It is used to confirm the molecular weight of the synthesized peptide and to verify its amino acid sequence.

For Val-his-leu-thr-pro-val-glu-lys, the theoretical molecular weight can be calculated based on its amino acid composition. Experimental verification is typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Tandem mass spectrometry (MS/MS) provides sequence information by fragmenting the peptide ion in the gas phase and analyzing the masses of the resulting fragment ions. In a typical MS/MS experiment, the peptide ion (precursor ion) is selected and then subjected to collision-induced dissociation (CID). This fragmentation predominantly occurs at the peptide bonds, leading to the formation of different types of fragment ions, most commonly b- and y-ions.

A study of the tandem mass spectrometry of Val-his-leu-thr-pro-val-glu-lys has provided detailed fragmentation data. nih.gov The analysis of the MS/MS spectrum reveals characteristic b- and y-ion series that allow for the confirmation of the peptide's sequence. For instance, the fragmentation of a carbamylated form of the peptide at the N-terminus showed a major y-ion series and minor b-ion series. nih.gov The presence of these specific fragment ions provides high confidence in the identity of the synthesized peptide.

Below is a table summarizing the expected monoisotopic masses of the b- and y-ions for the peptide Val-his-leu-thr-pro-val-glu-lys.

#Amino Acidb-ion Mass (Da)y-ion Mass (Da)
1Val100.0762922.5284
2His237.1351823.4521
3Leu350.2192686.3932
4Thr451.2669573.3091
5Pro548.3197472.2614
6Val647.4038375.2086
7Glu776.4464276.1245
8Lys904.5413147.1128

Note: The masses are for the singly protonated ions.

This detailed fragmentation analysis is a powerful tool for the unambiguous identification and characterization of the synthetic peptide Val-his-leu-thr-pro-val-glu-lys.

Peptide "Fingerprinting" and Tryptic Mapping for Variant Detection

Peptide fingerprinting, a technique pioneered by Vernon Ingram in 1956, remains a foundational method for detecting hemoglobin variants. pharmaceuticalintelligence.com This process involves the enzymatic digestion of the hemoglobin protein, typically with trypsin, which cleaves the polypeptide chains at specific amino acid residues (lysine and arginine). pharmaceuticalintelligence.com The resulting mixture of smaller peptides is then separated, creating a unique pattern or "fingerprint."

In the case of HbS, tryptic digestion cleaves the β-globin chain, yielding a characteristic set of peptides. The N-terminal peptide, with the sequence Val-His-Leu-Thr-Pro-Val-Glu-Lys, is of particular interest as it contains the site of the mutation responsible for sickle cell disease. pharmaceuticalintelligence.comnih.gov In normal adult hemoglobin (HbA), the corresponding peptide has the sequence Val-His-Leu-Thr-Pro-Glu-Glu-Lys. pharmaceuticalintelligence.com The substitution of a valine for a glutamic acid at the sixth position results in a change in the peptide's properties, which can be detected by techniques such as chromatography and electrophoresis. pharmaceuticalintelligence.com This single amino acid change, though seemingly minor, has profound effects on the hemoglobin molecule's structure and function. learnedguys.com

Tryptic mapping, often coupled with high-performance liquid chromatography (HPLC), allows for the precise separation and identification of these peptides. By comparing the tryptic maps of a sample with that of a known standard, such as HbA, researchers can pinpoint the altered peptide and, consequently, the specific mutation.

TechniquePrincipleApplication in HbS Detection
Peptide Fingerprinting Enzymatic digestion followed by 2D separation (e.g., electrophoresis and chromatography) of resulting peptides.Creates a unique pattern of peptides, allowing for the identification of the altered peptide in HbS compared to HbA. pharmaceuticalintelligence.com
Tryptic Mapping Separation of tryptic peptides, usually by HPLC, to create a characteristic map.Enables the precise identification of the Val-His-Leu-Thr-Pro-Val-Glu-Lys peptide, confirming the presence of the HbS variant. pharmaceuticalintelligence.com

Capillary Electrophoresis-Mass Spectrometry (CE/MS) for Separation and Identification

Capillary electrophoresis-mass spectrometry (CE/MS) is a powerful analytical tool that combines the high-resolution separation capabilities of capillary electrophoresis with the sensitive and specific detection afforded by mass spectrometry. This technique is particularly well-suited for the analysis of complex biological mixtures, including the tryptic digests of hemoglobin.

In the context of identifying the Val-His-Leu-Thr-Pro-Val-Glu-Lys peptide, CE can effectively separate the tryptic fragments of the β-globin chain. The separated peptides are then introduced into the mass spectrometer, which measures their mass-to-charge ratio. This allows for the unambiguous identification of the peptide containing the β6 mutation, as its mass will differ from the corresponding peptide in HbA due to the substitution of glutamic acid with valine.

Collision-induced dissociation (CID) within the mass spectrometer can further fragment the peptide, providing sequence information that confirms the identity and location of the amino acid substitution. The high sensitivity and resolving power of CE/MS make it an invaluable method for the rapid and accurate diagnosis of hemoglobinopathies.

Analytical StepDescriptionOutcome for Val-His-Leu-Thr-Pro-Val-Glu-Lys
Capillary Electrophoresis (CE) Separation of tryptic peptides based on their charge and size in a narrow capillary.Isolation of the βT1 fragment containing the N-terminus of the β-globin chain.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of the separated peptides.Detection of a mass difference in the βT1 fragment of HbS compared to HbA, corresponding to the Val for Glu substitution.
Collision-Induced Dissociation (CID) Fragmentation of the isolated peptide to determine its amino acid sequence.Confirmation of the sequence as Val-His-Leu-Thr-Pro-Val-Glu-Lys and pinpointing the substitution at the sixth position.

Cross-linking Mass Spectrometry for Interaction Mapping

Cross-linking mass spectrometry (XL-MS) is an advanced technique used to study protein-protein interactions and the three-dimensional structure of protein complexes. This method involves chemically linking interacting amino acid residues within a protein or between different proteins using a cross-linking reagent. The cross-linked proteins are then digested, and the resulting cross-linked peptides are identified by mass spectrometry.

In Vitro Assays for Functional Characterization

Understanding the functional consequences of the valine substitution in the Val-His-Leu-Thr-Pro-Val-Glu-Lys peptide requires the use of various in vitro assays. These assays are designed to mimic the physiological conditions under which hemoglobin S polymerizes and interacts with other cellular components.

Turbidity Assays for Hemoglobin S Polymerization Studies

The polymerization of deoxygenated HbS is the primary pathogenic event in sickle cell disease. Turbidity assays are a common method used to monitor the kinetics of this polymerization process in vitro. ashpublications.org The formation of large hemoglobin S polymers causes the solution to become turbid, and the increase in light scattering can be measured over time using a spectrophotometer. nih.gov

These assays are critical for determining the "delay time," which is the lag phase before the rapid onset of polymerization. ashpublications.org The length of this delay is highly dependent on factors such as hemoglobin concentration, temperature, and the presence of inhibitors. By measuring the turbidity of a solution of purified HbS under deoxygenating conditions, researchers can assess the efficacy of potential therapeutic agents that aim to prolong the delay time and prevent sickling. For example, studies have shown that certain modifications to HbS can significantly delay polymerization, as measured by an increase in the time to initiate a turbidity increase. ashpublications.org

Assay ParameterMeasurementSignificance in HbS Polymerization
Delay Time The time before a significant increase in turbidity is observed.A key kinetic parameter; longer delay times are associated with a reduced likelihood of sickling in vivo. ashpublications.org
Rate of Polymerization The slope of the turbidity curve during the rapid polymerization phase.Indicates how quickly HbS polymers are forming.
Maximum Turbidity The plateau of the turbidity curve.Reflects the total amount of polymerized HbS at equilibrium.

Binding Assays with Hemoglobin and Associated Proteins

The substitution of the polar glutamic acid with the nonpolar valine in the Val-His-Leu-Thr-Pro-Val-Glu-Lys peptide creates a hydrophobic "sticky patch" on the surface of the deoxygenated HbS molecule. jaypeedigital.com This patch can interact with a complementary site on another HbS molecule, initiating the polymerization process.

Binding assays are employed to study these interactions and to screen for molecules that can inhibit them. For example, oligopeptides that mimic the sequence of the N-terminus of the β-chain have been shown to inhibit the gelation of deoxyhemoglobin S, presumably by binding to the complementary site and blocking further aggregation. pnas.org The effectiveness of such inhibitory peptides can be quantified by measuring the increase in the minimum gelling concentration (MGC) of deoxyHbS in their presence. pnas.org These assays are crucial for the development of targeted therapies that disrupt the protein-protein interactions underlying sickle cell disease.

Cell-Free Systems for Studying Peptide Interactions (e.g., with endothelial cells)

The pathophysiology of sickle cell disease extends beyond the polymerization of HbS within red blood cells. The abnormal adhesion of sickle red cells to the vascular endothelium is a critical factor in the vaso-occlusive crises that characterize the disease. nih.gov

Cell-free adhesion assays provide a controlled environment to study the molecular mechanisms of this interaction. cellbiolabs.com These systems typically involve cultured endothelial cells grown to form a monolayer in a microplate well. Sickle red blood cells, or even isolated peptides, can then be introduced to assess their binding to the endothelial surface. The degree of adhesion can be quantified using various methods, such as microscopy or fluorescence-based plate readers. cellbiolabs.com

These assays have been instrumental in identifying the adhesion molecules on both the sickle red cells and the endothelial cells that mediate this abnormal interaction. nih.gov While direct studies of the Val-His-Leu-Thr-Pro-Val-Glu-Lys peptide's interaction with endothelial cells in a cell-free system are not widely reported, this approach holds promise for dissecting the specific role of this peptide region in the increased adhesiveness of sickle cells.

Exploratory Research Avenues and Theoretical Applications

Design and Synthesis of Modified Hemoglobin Peptide Analogues

The native sequence of Val-his-leu-thr-pro-val-glu-lys provides a foundational scaffold for the design and synthesis of modified analogues with enhanced or novel properties. The primary goals of such modifications would be to improve therapeutic potential by increasing stability, specificity, and efficacy.

Structure-Activity Relationship (SAR) Studies for Anti-Aggregation Properties

While specific studies on the anti-aggregation properties of Val-his-leu-thr-pro-val-glu-lys are not yet available in the scientific literature, the broader field of hemoglobin-derived peptides suggests this as a promising area of investigation. The propensity of proteins to misfold and aggregate is a key pathological feature of numerous neurodegenerative diseases. Peptides derived from larger proteins can sometimes inhibit the aggregation of the parent protein or other amyloidogenic proteins.

Future SAR studies would systematically substitute each amino acid in the Val-his-leu-thr-pro-val-glu-lys sequence to elucidate the contribution of each residue to any observed anti-aggregation effects. Key questions to be addressed would include the importance of the hydrophobic residues (Val, Leu), the charged residues (His, Glu, Lys), and the structurally unique proline residue in mediating interactions that could disrupt the formation of larger, toxic protein aggregates.

Introduction of Non-Canonical Amino Acids for Enhanced Stability or Specificity

A significant hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases in the body. nih.gov The introduction of non-canonical amino acids—amino acids not among the 20 proteinogenic ones—is a well-established strategy to enhance peptide stability. nih.govmdpi.com For Val-his-leu-thr-pro-val-glu-lys, incorporating non-canonical amino acids could offer several advantages.

Investigating Novel Biological Activities Beyond Aggregation Modulation

The biological roles of peptides derived from the breakdown of larger proteins are a field of growing interest. researchgate.netnih.gov These "cryptic" peptides can exhibit activities entirely distinct from their parent protein. For Val-his-leu-thr-pro-val-glu-lys, two such potential activities are its role as a signaling molecule and its antimicrobial properties.

Potential Role as Signaling Molecules in Cellular Pathways (e.g., Pro-inflammatory Effects)

Fragments of hemoglobin and its heme component can act as damage-associated molecular patterns (DAMPs), which are endogenous molecules that can initiate and perpetuate inflammatory responses. nih.gov These molecules are recognized by the innate immune system, triggering signaling cascades that lead to the production of pro-inflammatory cytokines. For example, hemoglobin-derived fragments can activate signaling pathways such as the nuclear factor kappa-B (NF-κB) pathway, a central regulator of inflammation. rsc.org

Given its origin, it is plausible that Val-his-leu-thr-pro-val-glu-lys could function as a pro-inflammatory signaling molecule. Future research should investigate the ability of this peptide to interact with immune cells, such as macrophages and neutrophils, and stimulate the release of inflammatory mediators. Such studies would clarify whether this peptide plays a role in the inflammatory processes associated with conditions involving hemolysis or tissue damage where hemoglobin is released.

Exploration of Antimicrobial Properties of Hemoglobin-Derived Peptides (Hemocidins)

A number of peptides derived from hemoglobin, collectively known as hemocidins, have been shown to possess antimicrobial activity. researchgate.net These peptides represent a component of the innate immune system, providing a first line of defense against invading pathogens. The antimicrobial activity of hemocidins has been documented against a range of bacteria and yeasts. researchgate.net

The specific peptide Val-his-leu-thr-pro-val-glu-lys has not yet been explicitly tested for its antimicrobial properties. However, given that other fragments of the hemoglobin beta-chain exhibit such activity, it is a logical candidate for investigation. researchgate.net Future studies should involve synthesizing the peptide and testing its efficacy against a panel of pathogenic microorganisms. Determining its minimum inhibitory concentration (MIC) and its mechanism of action would be crucial steps in evaluating its potential as a novel antimicrobial agent.

Advanced Computational and Bioinformatic Studies

Computational and bioinformatic approaches offer powerful tools to predict the properties and potential functions of peptides like Val-his-leu-thr-pro-val-glu-lys, guiding subsequent experimental work.

Basic bioinformatic analysis of the peptide sequence can provide initial insights. The presence of both hydrophobic and charged amino acids suggests that the peptide may have amphipathic properties, which could be important for its biological activities. The PubChem database provides computed properties such as its molecular weight of 922.1 g/mol and its chemical formula C42H71N11O12. nih.govnih.gov

More advanced computational techniques, such as molecular dynamics (MD) simulations, can be employed to study the three-dimensional structure and dynamics of the peptide in different environments. researchgate.net For instance, MD simulations could predict how the peptide might interact with lipid membranes, which would be relevant to its potential antimicrobial activity. Furthermore, docking studies could explore the binding of the peptide to specific protein targets, such as receptors involved in inflammatory signaling or enzymes involved in protein aggregation. These in silico approaches can generate testable hypotheses and prioritize experimental studies, accelerating the exploration of the therapeutic potential of Val-his-leu-thr-pro-val-glu-lys.

In Silico Screening for Peptide-Protein Interactions

In silico screening has emerged as a powerful tool in drug discovery and molecular biology, enabling the rapid, computational assessment of interactions between peptides and proteins. This approach can predict the binding affinity and specificity of a peptide to a protein target, thereby guiding further experimental validation.

For the peptide Val-his-leu-thr-pro-val-glu-lys, in silico screening can be employed to identify potential protein binding partners. This process typically involves the use of computational docking algorithms and molecular dynamics simulations. nih.gov Databases such as PepBDB and Propedia serve as comprehensive repositories of known peptide-protein complex structures, which can be used to train and validate predictive models. nih.govfrontiersin.org

The screening process for Val-his-leu-thr-pro-val-glu-lys would involve:

Target Identification: Selecting a library of proteins, for instance, those known to be involved in particular signaling pathways or diseases.

Molecular Docking: Virtually docking the three-dimensional structure of Val-his-leu-thr-pro-val-glu-lys into the binding sites of the target proteins.

Scoring and Ranking: Using scoring functions to estimate the binding free energy for each peptide-protein complex and ranking the potential interaction partners.

Molecular Dynamics Simulations: Performing simulations on the top-ranked complexes to assess the stability and dynamics of the interaction over time.

While specific high-throughput screening results for Val-his-leu-thr-pro-val-glu-lys are not widely published, the methodology provides a robust framework for hypothesizing its biological function. The physicochemical properties of its constituent amino acids—such as the hydrophobicity of Valine and Leucine (B10760876), the charge of Histidine, Glutamic acid, and Lysine (B10760008), and the structural rigidity imparted by Proline—would be key determinants of its interaction profile. smolecule.com

Predictive Modeling of Peptide Fragmentation Patterns and Stability

Predictive modeling of peptide fragmentation in mass spectrometry is crucial for the accurate identification and quantification of peptides in complex biological samples. nih.gov Tandem mass spectrometry (MS/MS) experiments generate fragmentation spectra, which are then compared against theoretical spectra derived from sequence databases.

Research has been conducted on the tandem mass spectrometry of Val-his-leu-thr-pro-val-glu-lys, providing valuable data for the development and refinement of fragmentation prediction algorithms. researchgate.net These models, often employing machine learning approaches, aim to predict the types and relative intensities of fragment ions (such as b- and y-ions) that are produced upon collision-induced dissociation (CID). neu.edu

The stability of the Val-his-leu-thr-pro-val-glu-lys peptide can also be assessed using computational methods. Molecular dynamics simulations can predict the conformational stability of the peptide in different solvent environments and at various temperatures. This is critical for understanding its behavior in biological systems and for its potential use as a therapeutic or diagnostic agent.

Table 1: Theoretical Fragmentation Data for Val-his-leu-thr-pro-val-glu-lys

Ion TypeSequenceMonoisotopic Mass (Da)
b1V100.0762
b2VH237.1347
b3VHL350.2187
b4VHLT451.2664
b5VHLTP548.3192
b6VHLTPV647.4033
b7VHLTPVE776.4463
y1K147.1128
y2EK276.1558
y3VEK375.2398
y4PVEK472.2926
y5TPVEK573.3403
y6LTPVEK686.4243
y7HLTPEVK823.4828

Note: This table represents a simplified, theoretical fragmentation pattern. Actual mass spectrometry results may show variations due to experimental conditions and complex fragmentation pathways.

Hemoglobin Fragment as a Model for Protein Misfolding Studies

Val-his-leu-thr-pro-val-glu-lys has been identified as a fragment of the beta-chain of hemoglobin. This origin makes it a relevant model peptide for studying protein misfolding, a phenomenon implicated in a wide range of human diseases.

Understanding Nucleation Events in Amyloidogenesis and Other Protein Aggregation Disorders

Protein aggregation is a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This process is often initiated by nucleation events, where a small number of protein monomers or peptides oligomerize, forming a seed for further fibril growth. nih.gov

While direct studies on the role of Val-his-leu-thr-pro-val-glu-lys in amyloidogenesis are limited, its properties as a hemoglobin fragment provide a basis for its use as a model system. Hemoglobinopathies, such as sickle cell anemia, are themselves protein aggregation disorders. The study of hemoglobin-derived peptides can offer insights into the fundamental mechanisms of protein misfolding and aggregation.

Researchers could investigate whether Val-his-leu-thr-pro-val-glu-lys can self-assemble or cross-seed the aggregation of other amyloidogenic proteins, such as amyloid-beta or alpha-synuclein. Such studies would typically involve techniques like Thioflavin T fluorescence assays, transmission electron microscopy, and circular dichroism to monitor fibril formation and conformational changes. The insights gained could aid in the development of inhibitors of protein aggregation. nih.gov

Developing Model Systems for Studying Protein-Protein Interactions in Complex Biological Environments

Understanding protein-protein interactions (PPIs) in their native cellular context is a major challenge in molecular biology. Peptides can serve as simplified models to probe specific aspects of these interactions. nih.gov Given that Val-his-leu-thr-pro-val-glu-lys is derived from hemoglobin, a well-characterized protein with numerous known interaction partners, it can be used to develop model systems for studying PPIs.

For example, this peptide could be used in competitive binding assays to identify and characterize the binding sites of hemoglobin-interacting proteins. By synthesizing modified versions of the peptide (e.g., with fluorescent labels or cross-linking agents), researchers can track its localization and binding partners within cells or cell lysates. This approach allows for the dissection of complex interaction networks and the identification of key residues involved in binding. nih.gov

Furthermore, the study of how this peptide interacts with other cellular components, such as membranes or other proteins, can provide a more comprehensive understanding of the factors that modulate protein behavior in the crowded and complex environment of the cell.

Q & A

Basic Research Questions

Q. How can Val-His-Leu-Thr-Pro-Val-Glu-Lys be reliably identified and characterized in complex biological matrices?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to confirm the peptide sequence. Pair this with reversed-phase HPLC for purification and quantification. For structural validation, employ nuclear magnetic resonance (NMR) to resolve stereochemical ambiguities. Ensure purity (>95%) via analytical HPLC with UV detection at 214 nm, as commercial standards often specify this threshold .

Q. What experimental designs are optimal for synthesizing Val-His-Leu-Thr-Pro-Val-Glu-Lys with high yield and minimal side products?

  • Methodological Answer : Apply solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Optimize coupling steps for residues prone to racemization (e.g., histidine) by using additives like HOBt/DIC. Monitor reaction efficiency via Kaiser tests. Post-synthesis, perform cleavage with TFA/scavengers and purify via preparative HPLC. Document side products (e.g., deletion sequences) using MALDI-TOF MS .

Q. What are the challenges in assessing the bioactivity of Val-His-Leu-Thr-Pro-Val-Glu-Lys in vitro, and how can they be mitigated?

  • Methodological Answer : Address solubility issues by testing buffers (e.g., PBS with 0.1% DMSO) and varying pH. Use cell viability assays (MTT or resazurin) to rule out cytotoxicity before functional studies. For receptor-binding assays, employ surface plasmon resonance (SPR) to quantify affinity (KD). Include negative controls (scrambled peptide sequences) to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Val-His-Leu-Thr-Pro-Val-Glu-Lys across different studies?

  • Methodological Answer : Conduct a systematic review of experimental variables:

  • Source variability : Compare peptide purity, synthesis methods, and vendor certifications (e.g., CAS 62526-81-2 ).
  • Assay conditions : Replicate studies under standardized protocols (e.g., cell line origin, passage number, incubation time).
  • Statistical rigor : Apply meta-analysis to assess effect sizes and heterogeneity. Use tools like PRISMA guidelines for transparency .

Q. What computational strategies are effective for predicting the tertiary structure and interaction partners of Val-His-Leu-Thr-Pro-Val-Glu-Lys?

  • Methodological Answer : Combine homology modeling (e.g., SWISS-MODEL) with molecular dynamics (MD) simulations (GROMACS/AMBER) to predict folding in physiological conditions. For interaction mapping, use docking software (AutoDock Vina) against protein databases (PDB). Validate predictions via mutagenesis studies targeting predicted binding residues .

Q. How should researchers design longitudinal studies to evaluate the stability and metabolic fate of Val-His-Leu-Thr-Pro-Val-Glu-Lys in vivo?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C/¹⁵N) to track peptide degradation in animal models. Collect plasma/tissue samples at staggered timepoints and analyze via LC-MS/MS. Correlate pharmacokinetic data (t½, Cmax) with enzyme activity assays (e.g., peptidase inhibition) to identify metabolic pathways .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in Val-His-Leu-Thr-Pro-Val-Glu-Lys bioactivity studies?

  • Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Report EC50/IC50 with 95% confidence intervals. For low-n datasets, apply bootstrap resampling. Address outliers via Grubbs' test and document exclusion criteria .

Q. How can researchers ensure reproducibility when working with Val-His-Leu-Thr-Pro-Val-Glu-Lys across labs?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata : Publish synthesis protocols (e.g., SPPS gradients), storage conditions (-80°C lyophilized), and assay parameters.
  • Collaborative validation : Share samples with independent labs for cross-validation. Use platforms like Zenodo for open data .

Ethical & Methodological Pitfalls

Q. What are common pitfalls in interpreting the therapeutic potential of Val-His-Leu-Thr-Pro-Val-Glu-Lys, and how can they be avoided?

  • Methodological Answer :

  • Overextending in vitro findings : Use animal models to confirm efficacy before clinical speculation.
  • Ignoring peptide stability : Test susceptibility to serum proteases.
  • Publication bias : Report negative results in repositories like OSF to counteract selective reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.